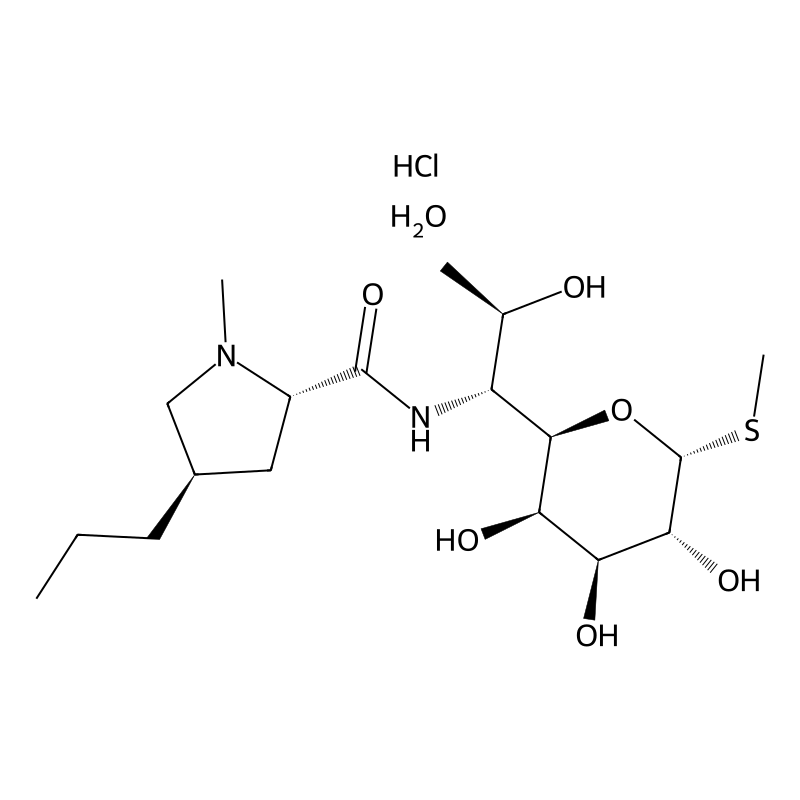

Lincomycin hydrochloride monohydrate

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

solubility

Synonyms

Canonical SMILES

Isomeric SMILES

Lincomycin hydrochloride monohydrate is a lincosamide-class antimicrobial agent and industrial chemical precursor characterized by its specific stereochemistry and high aqueous solubility[1]. As the hydrated hydrochloride salt of the naturally occurring fermentation product from Streptomyces lincolnensis, it serves as the standard active pharmaceutical ingredient (API) for targeted Gram-positive and Mycoplasma veterinary formulations . Beyond direct biological application, this specific salt and hydrate form is the primary industrial starting material for the semi-synthetic production of clindamycin, where its controlled moisture content and defined crystalline structure dictate downstream chlorination efficiency .

References

Substituting lincomycin hydrochloride monohydrate with its free base or anhydrous counterparts introduces critical formulation and manufacturing failures. The free base of lincomycin exhibits poor aqueous solubility and reduced chemical stability, making it incompatible with high-concentration liquid dosing systems. Conversely, while anhydrous lincomycin hydrochloride shares the salt's solubility, it is highly hygroscopic; exposure to ambient humidity triggers uncontrolled moisture uptake and polymorphic shifts [1]. This hygroscopicity compromises precise stoichiometric weighing during bulk API formulation and drastically reduces the yield of moisture-sensitive downstream synthetic reactions. Consequently, the monohydrate form is strictly required to maintain predictable mass balance, solid-state stability, and shelf life during industrial processing[1].

Aqueous Solubility for High-Concentration Formulation

Lincomycin hydrochloride monohydrate achieves stable aqueous solutions at concentrations up to 500 mg/mL at room temperature, whereas the free base exhibits significantly lower solubility that precludes such concentrations [1]. Furthermore, the monohydrate maintains physical stability in aqueous solutions at 345 mg/mL even when temperatures are reduced to 4 °C[1].

| Evidence Dimension | Maximum stable aqueous concentration |

| Target Compound Data | Up to 500 mg/mL (room temperature) and 345 mg/mL (4 °C) |

| Comparator Or Baseline | Lincomycin free base (poorly soluble, incompatible with >300 mg/mL aqueous formulations) |

| Quantified Difference | >10-fold increase in practical formulation capacity |

| Conditions | Aqueous solution, room temperature and 4 °C |

Enables the formulation of low-volume, high-concentration injectables and highly soluble drinking water additives for veterinary procurement.

Solid-State Stability and Moisture Control

The monohydrate form of lincomycin hydrochloride maintains a stable, predictable water content (typically 3.7% to 4.5%), ensuring consistent crystalline integrity during storage [1]. In contrast, anhydrous lincomycin hydrochloride is highly hygroscopic, rapidly absorbing atmospheric moisture which leads to variable crystal forms and unpredictable API mass during weighing [1].

| Evidence Dimension | Hygroscopicity and polymorphic stability |

| Target Compound Data | Stable crystalline solid with 3.7-4.5% controlled water content |

| Comparator Or Baseline | Anhydrous Lincomycin HCl (highly hygroscopic, variable mass and polymorphic shifts) |

| Quantified Difference | Transition from uncontrolled moisture absorption to a stable, fixed hydration state |

| Conditions | Ambient atmospheric storage and bulk API handling |

Predictable moisture content is mandatory for accurate stoichiometric dosing in chemical synthesis and reproducible batch manufacturing of feed premixes.

Precursor Yield in Clindamycin Synthesis

When utilized as a precursor for clindamycin synthesis via the Vilsmeier reaction (using chlorinating agents like SOCl2 or POCl3 in DMF), high-purity lincomycin hydrochloride yields 80% to 89% clindamycin hydrochloride [1]. Attempting this selective 7-position chlorination with crude lincomycin extracts or the unprotected free base results in incompatible side reactions and commercially unviable yields[1].

| Evidence Dimension | Molar yield of clindamycin hydrochloride |

| Target Compound Data | 80–89% molar yield |

| Comparator Or Baseline | Crude lincomycin / free base (commercially unviable yields due to side reactions) |

| Quantified Difference | Achievement of >80% industrial yield vs. reaction failure |

| Conditions | Vilsmeier chlorination (SOCl2/POCl3 + DMF), 7-position hydroxyl substitution |

Dictates the economic viability of industrial-scale clindamycin API manufacturing.

Aqueous Degradation Kinetics and pH Optimization

Accelerated degradation studies demonstrate that lincomycin hydrochloride follows first-order kinetics, achieving maximum stability near pH 4 with an accelerated shelf life of 4.59 days at 80 °C (translating to >24 months at 25 °C) [1]. In contrast, stability drops precipitously in highly acidic environments, showing a shelf life of only 0.38 days at 80 °C at pH 2 [1].

| Evidence Dimension | Accelerated degradation shelf life at 80 °C |

| Target Compound Data | 4.59 days (at optimal pH 4) |

| Comparator Or Baseline | 0.38 days (at pH 2 baseline) |

| Quantified Difference | 12-fold increase in accelerated shelf life at optimal pH |

| Conditions | Aqueous solution, 80 °C, buffered at pH 4 vs pH 2 |

Provides the exact formulation parameters required by procurement teams to guarantee the commercial shelf life of liquid products.

Industrial Synthesis of Clindamycin API

Lincomycin hydrochloride monohydrate is the required starting material for the semi-synthetic production of clindamycin. Its controlled hydration and salt form allow for efficient 7-position chlorination via Vilsmeier reagents (e.g., SOCl2 and DMF), consistently achieving industrial molar yields of 80% to 89%[1].

High-Concentration Veterinary Injectables

Due to its ability to remain physically stable in aqueous solutions at concentrations up to 500 mg/mL at room temperature and 345 mg/mL at 4 °C, this compound is specifically procured for low-volume, high-dose veterinary injectables [2].

Medicated Feed Premixes and Soluble Powders

The predictable solid-state stability and non-hygroscopic nature of the monohydrate form (compared to the anhydrous variant) make it the standard choice for bulk agricultural formulations, ensuring accurate dosing and extended shelf life in livestock drinking water and feed premixes [3].

Purity

Hydrogen Bond Acceptor Count

Hydrogen Bond Donor Count

Exact Mass

Monoisotopic Mass

Heavy Atom Count

Appearance

Storage

UNII

Related CAS

GHS Hazard Statements

Reported as not meeting GHS hazard criteria by 1 of 6 companies. For more detailed information, please visit ECHA C&L website;

Of the 3 notification(s) provided by 5 of 6 companies with hazard statement code(s):;

H315 (40%): Causes skin irritation [Warning Skin corrosion/irritation];

H317 (80%): May cause an allergic skin reaction [Warning Sensitization, Skin];

H319 (40%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];

H334 (80%): May cause allergy or asthma symptoms or breathing difficulties if inhaled [Danger Sensitization, respiratory];

H335 (40%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;

Respiratory tract irritation];

Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pharmacology

MeSH Pharmacological Classification

Pictograms

Irritant;Health Hazard

Other CAS

Wikipedia

Use Classification

Dates

2: Kothadiya A. A multicentric, open label, randomised, postmarketing efficacy study comparing multidose of lincomycin hydrochloride capsule 500 mg with multidose cefpodoxime proxetil tablet 200 mg in patients with tonsillitis, sinusitis. J Indian Med Assoc. 2012 Aug;110(8):580-3. PubMed PMID: 23741829.

3: Sun Q, Li Y, Qin L. Isolation and identification of two unknown impurities from the raw material of clindamycin hydrochloride. J Sep Sci. 2014 Oct;37(19):2682-7. doi: 10.1002/jssc.201400166. Epub 2014 Aug 20. PubMed PMID: 25044425.

4: Sreeshitha Gouri S, Venkatachalam D, Dumka VK. Pharmacokinetics of lincomycin following single intravenous administration in buffalo calves. Trop Anim Health Prod. 2014 Aug;46(6):1099-102. doi: 10.1007/s11250-014-0595-4. Epub 2014 May 4. PubMed PMID: 24792222.

5: Bokhari TH, Rizvi FA, Roohi S, Hina S, Ahmad M, Khalid M, Iqbal M. Preparation, biodistribution and scintigraphic evaluation of (99m)Tc-lincomycin. Pak J Pharm Sci. 2015 Nov;28(6):1965-70. PubMed PMID: 26639473.

6: Berry SL, Read DH, Walker RL, Famula TR. Clinical, histologic, and bacteriologic findings in dairy cows with digital dermatitis (footwarts) one month after topical treatment with lincomycin hydrochloride or oxytetracycline hydrochloride. J Am Vet Med Assoc. 2010 Sep 1;237(5):555-60. doi: 10.2460/javma.237.5.555. PubMed PMID: 20807134.

7: Hu Y, Li G, Zhang Z. A flow injection chemiluminescence method for the determination of lincomycin in serum using a diperiodato-cuprate (III)-luminol system. Luminescence. 2011 Sep-Oct;26(5):313-8. doi: 10.1002/bio.1230. Epub 2010 Oct 23. PubMed PMID: 22021244.

8: Harvey RG, Noble WC, Ferguson EA. A comparison of lincomycin hydrochloride and clindamycin hydrochloride in the treatment of superficial pyoderma in dogs. Vet Rec. 1993 Apr 3;132(14):351-3. PubMed PMID: 8488640.

9: Fateeva LI, Poliak MS. [Pharmacokinetics of lincomycins in experimental staphylococcal sepsis]. Antibiotiki. 1977 Jul;22(7):624-9. Russian. PubMed PMID: 883807.

10: Albarellos GA, Montoya L, Denamiel GA, Velo MC, Landoni MF. Pharmacokinetics and bone tissue concentrations of lincomycin following intravenous and intramuscular administrations to cats. J Vet Pharmacol Ther. 2012 Dec;35(6):534-40. doi: 10.1111/j.1365-2885.2011.01355.x. Epub 2011 Dec 2. PubMed PMID: 22132730.

11: Umemura E, Wakiyama Y, Kumura K, Ueda K, Masaki S, Watanabe T, Yamamoto M, Hirai Y, Fushimi H, Yoshida T, Ajito K. Synthesis of novel lincomycin derivatives and their in vitro antibacterial activities. J Antibiot (Tokyo). 2013 Mar;66(3):195-8. doi: 10.1038/ja.2012.107. Epub 2012 Dec 12. PubMed PMID: 23232934.

12: LEWIS C, STERN KF, GRADY JE. COMPARISON IN LABORATORY ANIMALS OF THE ANTIBACTERIAL ACTIVITY AND ABSORPTION OF LINCOMYCIN HEXADECYLSULFAMATE TO LINCOMYCIN HYDROCHLORIDE. Antimicrob Agents Chemother (Bethesda). 1964;10:13-7. PubMed PMID: 14287918.

13: Cao S, Song S, Liu L, Kong N, Kuang H, Xu C. Comparison of an Enzyme-Linked Immunosorbent Assay with an Immunochromatographic Assay for Detection of Lincomycin in Milk and Honey. Immunol Invest. 2015;44(5):438-50. doi: 10.3109/08820139.2015.1021354. PubMed PMID: 26107744.

14: He G, Chen X, Yin Y, Cai W, Ke W, Kong Y, Zheng H. Preparation and antibacterial properties of O-carboxymethyl chitosan/lincomycin hydrogels. J Biomater Sci Polym Ed. 2016;27(4):370-84. doi: 10.1080/09205063.2015.1132616. Epub 2016 Jan 17. PubMed PMID: 26675323.

15: Wakiyama Y, Kumura K, Umemura E, Masaki S, Ueda K, Watanabe T, Yamamoto M, Hirai Y, Ajito K. Synthesis and structure-activity relationships of novel lincomycin derivatives. Part 2. Synthesis of 7(S)-7-deoxy-7-(4-morpholinocarbonylphenylthio)lincomycin and its 3-dimensional analysis with rRNA. J Antibiot (Tokyo). 2016 Jun;69(6):428-39. doi: 10.1038/ja.2015.125. Epub 2015 Dec 16. PubMed PMID: 26669751.

16: [New preparations: lincomycin hydrochloride; chlorophyllypt]. Farmatsiia. 1974 Mar-Apr;23(2):90-4. Russian. PubMed PMID: 4849249.

17: Chaleva E, Dzhurov A. [Toxicological and pharmacokinetic research on lincomycin hydrochloride in broiler chickens and layer hens]. Vet Med Nauki. 1987;24(8):55-63. Bulgarian. PubMed PMID: 3439027.

18: Kleinberg J, Dea FJ, Anderson JA, Leopold IH. Intraocular penetration of topically applied lincomycin hydrochloride in rabbits. Arch Ophthalmol. 1979 May;97(5):933-6. PubMed PMID: 444130.

19: Sun Q, Shi Y, Wang F, Han D, Lei H, Zhao Y, Sun Q. Study on the effects of microencapsulated Lactobacillus delbrueckii on the mouse intestinal flora. J Microencapsul. 2015;32(7):669-76. doi: 10.3109/02652048.2015.1057249. Epub 2015 Sep 7. PubMed PMID: 26471401.

20: Nakagawa K, Watanabe K, Kihara N, Koyama M, Suzuki T, Kato Y, Saito A, Nakayama I, Tomizawa M, Matsui K, Abe M, Fujimori I, Obana M, Okubo H, Okamoto Y, Ueda Y, Maehara K, Soejima R, Sawae Y, Matsumoto K. [Comparative test of the effectiveness of clindamycin phosphate and lincomycin hydrochloride on acute pneumonia (I)]. Kansenshogaku Zasshi. 1982 May;56(5):391-402. Japanese. PubMed PMID: 6811677.